3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one
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Overview
Description
3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a trifluoromethylpyridinyl group, and an octahydropyrrolopyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one typically involves multiple steps, including the formation of the pyrrolopyrrole core, the introduction of the methoxyphenyl group, and the addition of the trifluoromethylpyridinyl group. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the trifluoromethylpyridinyl group.
Borylation and Deborylation: These reactions are useful for introducing boron-containing groups, which can then be converted to other functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one has several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for manufacturing advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound may modulate signaling pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar compounds to 3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one include:
- 4-(4-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-1,3-benzenediol .
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C22H24F3N3O2 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]propan-1-one |
InChI |
InChI=1S/C22H24F3N3O2/c1-30-18-5-2-15(3-6-18)4-7-21(29)28-11-9-16-13-27(14-19(16)28)20-12-17(8-10-26-20)22(23,24)25/h2-3,5-6,8,10,12,16,19H,4,7,9,11,13-14H2,1H3 |
InChI Key |
AWEPBYMFYPLYJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3C2CN(C3)C4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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